CAY10589

Description

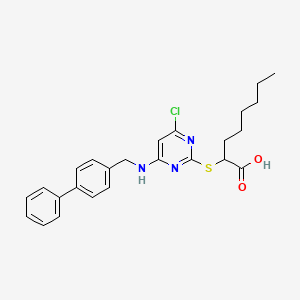

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-chloro-6-[(4-phenylphenyl)methylamino]pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O2S/c1-2-3-4-8-11-21(24(30)31)32-25-28-22(26)16-23(29-25)27-17-18-12-14-20(15-13-18)19-9-6-5-7-10-19/h5-7,9-10,12-16,21H,2-4,8,11,17H2,1H3,(H,30,31)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMPYBCEABTPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648876 | |

| Record name | 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077626-52-8 | |

| Record name | 2-[[4-[([1,1′-Biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077626-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10589: A Dual Inhibitor of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10589 is a potent small molecule that functions as a dual inhibitor of two key enzymes in the eicosanoid biosynthesis pathway: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). By targeting both of these enzymes, this compound effectively attenuates the production of pro-inflammatory mediators, namely prostaglandin E2 (PGE2) and leukotrienes. This dual mechanism of action presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by concurrently inhibiting mPGES-1 and 5-LO. These two enzymes are critical for the synthesis of potent inflammatory signaling molecules derived from arachidonic acid.

-

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): mPGES-1 is the terminal enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain. This compound directly inhibits the activity of mPGES-1, thereby reducing the synthesis of PGE2.

-

Inhibition of 5-Lipoxygenase (5-LO): 5-LO is the initial enzyme in the biosynthetic pathway of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory conditions, including asthma and allergic reactions. This compound's inhibition of 5-LO leads to a decrease in the production of all downstream leukotrienes.

The dual inhibition of both pathways is thought to offer superior anti-inflammatory efficacy and a potentially better safety profile compared to agents that target only a single pathway.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified in various assays. The following table summarizes the key quantitative data.

| Target Enzyme | Assay Type | IC50 Value (µM) | Reference |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free (A549 cell microsomes) | 1.3 | [1] |

| 5-Lipoxygenase (5-LO) | Cell-free | 1.0 | [1] |

| Cyclooxygenase-1 (COX-1) at 10 µM | Not specified | 34% inhibition | [1] |

| Cyclooxygenase-2 (COX-2) at 10 µM | Not specified | 38.8% inhibition | [1] |

Signaling Pathways

This compound intervenes in the arachidonic acid cascade at two critical junctures. The following diagram illustrates the signaling pathway and the points of inhibition by this compound.

Caption: this compound inhibits mPGES-1 and 5-LO in the arachidonic acid pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell-Free mPGES-1 Inhibition Assay

This protocol is adapted from a method citing the original work by Koeberle et al., 2008.[1]

Objective: To determine the direct inhibitory effect of this compound on mPGES-1 activity in a cell-free system.

Workflow Diagram:

Caption: Workflow for determining mPGES-1 inhibition by this compound.

Methodology:

-

Preparation of mPGES-1 Enzyme Source:

-

Culture A549 human lung carcinoma cells in appropriate media.

-

Stimulate the cells with interleukin-1β (IL-1β) at a concentration of 1 ng/mL for 48 hours to induce mPGES-1 expression.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors).

-

Sonicate the cell suspension to lyse the cells.

-

Perform a differential centrifugation: first, centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 174,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a potassium phosphate buffer (0.1 M, pH 7.4) containing 2.5 mM glutathione (GSH).

-

-

Inhibition Assay:

-

Pre-incubate the microsomal preparation with various concentrations of this compound or vehicle control (DMSO) for 15 minutes at 4°C.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), to a final concentration of 20 µM. The total reaction volume is 100 µL.

-

Allow the reaction to proceed for 1 minute at 4°C.

-

Stop the reaction by adding 100 µL of a stop solution containing 40 mM FeCl2 and 80 mM citric acid.

-

-

Quantification of PGE2:

-

Isolate the formed PGE2 from the reaction mixture using solid-phase extraction.

-

Quantify the amount of PGE2 using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Free 5-Lipoxygenase (5-LO) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on 5-LO activity in a cell-free system.

Methodology:

-

Preparation of 5-LO Enzyme Source:

-

Isolate human polymorphonuclear leukocytes (PMNs) from fresh human blood using standard density gradient centrifugation methods.

-

Resuspend the isolated PMNs in a suitable buffer and lyse the cells by sonication to release the cytosolic 5-LO.

-

Use the cell homogenate or a further purified cytosolic fraction as the source of 5-LO.

-

-

Inhibition Assay:

-

Pre-incubate the 5-LO preparation with various concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the substrate, arachidonic acid, along with necessary cofactors such as ATP and Ca2+.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Stop the reaction by adding an organic solvent (e.g., methanol/acetonitrile) and an internal standard.

-

-

Quantification of 5-LO Products:

-

Separate the 5-LO products (e.g., 5-HETE, LTB4) from the reaction mixture using solid-phase extraction.

-

Quantify the products by RP-HPLC with UV detection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the mPGES-1 assay.

-

Intact Cell-Based Assays for PGE2 and Leukotriene Synthesis

Objective: To assess the ability of this compound to inhibit the production of PGE2 and leukotrienes in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

For PGE2 synthesis, use a cell line that expresses mPGES-1 upon stimulation, such as A549 cells.

-

For leukotriene synthesis, use primary cells such as human PMNs.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells to induce the synthesis of eicosanoids. For A549 cells, use IL-1β. For PMNs, use a calcium ionophore like A23187.

-

-

Sample Collection and Analysis:

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the levels of PGE2 and leukotrienes in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs) or by LC-MS/MS.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of PGE2 and leukotriene production by this compound and calculate the respective IC50 values.

-

Conclusion

This compound is a valuable research tool for investigating the roles of PGE2 and leukotrienes in inflammatory processes. Its dual inhibitory action on mPGES-1 and 5-LO provides a comprehensive blockade of two major pro-inflammatory pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and similar dual-acting anti-inflammatory agents.

References

CAY10589: A Dual Inhibitor of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10589 is a potent small molecule inhibitor that demonstrates a dual mechanism of action by targeting two key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). By concurrently blocking these pathways, this compound effectively reduces the synthesis of pro-inflammatory mediators, specifically prostaglandin E2 (PGE2) and leukotrienes. This dual inhibition strategy presents a promising therapeutic approach for inflammatory diseases, potentially offering enhanced efficacy and an improved safety profile compared to agents that target a single pathway. This guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound is a derivative of pirinixic acid and functions as a dual inhibitor of mPGES-1 and 5-LO.[1] These two enzymes are critical for the production of potent lipid mediators that drive inflammatory responses, pain, and fever.[2]

-

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] PGE2 is a key mediator of inflammation, pain, and fever. The expression of mPGES-1 is often upregulated at sites of inflammation.

-

Inhibition of 5-Lipoxygenase (5-LO): 5-LO is the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[2] Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and allergic reactions.

By inhibiting both mPGES-1 and 5-LO, this compound effectively suppresses the production of both prostaglandins and leukotrienes, two major classes of inflammatory signaling molecules.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets, as well as its selectivity over related cyclooxygenase (COX) enzymes, has been quantified in various assays. The following table summarizes the key quantitative data for this compound.

| Target Enzyme | IC50 Value (μM) | Assay Type | Notes |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 1.3 | Cell-free assay | Measures direct inhibition of the isolated enzyme. |

| 5-Lipoxygenase (5-LO) | 1.0 | Intact cell assay | Measures inhibition of leukotriene synthesis in whole cells. |

| Cyclooxygenase-1 (COX-1) | >10 | Not specified | Shows 34% inhibition at 10 μM, indicating weak activity.[2] |

| Cyclooxygenase-2 (COX-2) | >10 | Not specified | Shows 38.8% inhibition at 10 μM, indicating weak activity.[2] |

Signaling Pathway Inhibition

This compound intervenes in the arachidonic acid metabolic cascade at two distinct points. The following diagram illustrates the signaling pathway and the sites of inhibition by this compound.

Caption: this compound inhibits mPGES-1 and 5-LO in the arachidonic acid pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory function of this compound.

Cell-Free mPGES-1 Activity Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated mPGES-1.

Methodology:

-

Enzyme Preparation: Microsomes containing human mPGES-1 are prepared from cultured cells (e.g., IL-1β-stimulated A549 cells) or from an over-expression system.

-

Reaction Mixture: The assay is typically performed in a potassium phosphate buffer (pH 7.4) containing glutathione as a cofactor.

-

Inhibitor Pre-incubation: The mPGES-1 containing microsomes are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Reaction Termination: After a short incubation period (e.g., 60 seconds) at a specific temperature (e.g., 37°C), the reaction is terminated by the addition of a stop solution, typically containing a reducing agent like stannous chloride (SnCl2) in an organic solvent (e.g., methanol) to reduce any unreacted PGH2 to 12-HHTrE.

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a specific analytical method, such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intact Cell 5-Lipoxygenase Activity Assay

This assay measures the ability of this compound to inhibit the production of 5-LO products in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses 5-LO, such as human polymorphonuclear leukocytes (PMNLs) or a transfected cell line (e.g., HEK293 cells expressing 5-LO), is used.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Stimulation: The cells are then stimulated to induce 5-LO activity. A common stimulant is the calcium ionophore A23187, often used in combination with arachidonic acid.

-

Incubation: The stimulated cells are incubated for a specific time (e.g., 10-15 minutes) at 37°C to allow for the production of leukotrienes.

-

Extraction of Leukotrienes: The reaction is stopped, and the leukotrienes are extracted from the cell suspension, typically using a solid-phase extraction (SPE) method.

-

Quantification of 5-LO Products: The levels of 5-LO products (e.g., LTB4 and cysteinyl-leukotrienes) are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

-

IC50 Calculation: The IC50 value is determined by calculating the concentration of this compound required to inhibit the formation of 5-LO products by 50% compared to the vehicle-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the dual inhibitory activity of a compound like this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of PGE2 and leukotrienes in inflammatory processes. Its dual inhibitory action on mPGES-1 and 5-LO makes it a compelling lead compound for the development of novel anti-inflammatory therapeutics. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other dual-pathway inhibitors.

References

CAY10589: A Comprehensive Technical Guide to a Dual mPGES-1/5-LO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10589 is a potent small molecule inhibitor that demonstrates a dual mechanism of action, targeting two key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This unique profile presents a promising therapeutic strategy for inflammatory diseases by simultaneously blocking the production of both pro-inflammatory prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of Prostaglandin and Leukotriene Synthesis

Inflammatory processes are largely mediated by the metabolic products of arachidonic acid. This compound intervenes at two critical junctures in this pathway.

-

mPGES-1 Inhibition: Microsomal prostaglandin E2 synthase-1 is a terminal enzyme in the prostaglandin synthesis pathway, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, pain, and fever.[1]

-

5-LO Inhibition: 5-lipoxygenase is the initial and rate-limiting enzyme in the leukotriene biosynthetic pathway. It converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into various pro-inflammatory leukotrienes (e.g., LTB4).

By inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the levels of these critical inflammatory mediators.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 Value (μM) | Assay Type |

| mPGES-1 | 1.3 | Cell-free assay |

| 5-Lipoxygenase (5-LO) | 1.0 | Cell-free assay |

Table 1: Inhibitory Potency of this compound against mPGES-1 and 5-LO. The half-maximal inhibitory concentrations (IC50) were determined in cell-free enzyme assays.

| Enzyme | Percent Inhibition (%) | This compound Concentration (μM) |

| Cyclooxygenase-1 (COX-1) | 34 | 10 |

| Cyclooxygenase-2 (COX-2) | 38.8 | 10 |

Table 2: Selectivity Profile of this compound. The percent inhibition of COX-1 and COX-2 at a concentration of 10 μM demonstrates the selectivity of this compound for mPGES-1 and 5-LO over the cyclooxygenase enzymes.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches for characterizing this compound, the following diagrams are provided.

Figure 1: this compound inhibits both mPGES-1 and 5-LO pathways.

Figure 2: Workflow for determining enzyme inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

mPGES-1 Enzyme Inhibition Assay (Cell-Free)

Objective: To determine the IC50 value of this compound against mPGES-1.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Glutathione (GSH)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Stop solution (e.g., 1 M HCl)

-

PGE2 ELISA kit

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, GSH, and the this compound dilutions.

-

Add the recombinant mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate for a defined period (e.g., 60 seconds) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LO) Enzyme Inhibition Assay (Cell-Free)

Objective: To determine the IC50 value of this compound against 5-LO.

Materials:

-

Recombinant human 5-LO enzyme

-

Arachidonic acid substrate

-

This compound

-

Calcium chloride (CaCl2)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., methanol)

-

HPLC system for leukotriene B4 (LTB4) detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, CaCl2, ATP, and the this compound dilutions.

-

Add the recombinant 5-LO enzyme and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for LTB4 levels using reverse-phase HPLC with UV detection.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the mPGES-1 assay.

Cellular Assay for PGE2 Production

Objective: To evaluate the effect of this compound on PGE2 production in intact cells.

Materials:

-

A suitable cell line (e.g., A549 human lung carcinoma cells)

-

Cell culture medium

-

Interleukin-1β (IL-1β)

-

This compound

-

PGE2 ELISA kit

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and pre-incubate for 1 hour.

-

Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce PGE2 production.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Determine the inhibitory effect of this compound on cellular PGE2 synthesis.

Cellular Assay for Leukotriene B4 (LTB4) Production

Objective: To assess the impact of this compound on LTB4 synthesis in whole cells.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or a suitable cell line

-

Cell culture medium

-

Calcium ionophore A23187

-

This compound

-

LTB4 ELISA kit or HPLC system

Procedure:

-

Isolate PMNs from fresh human blood or culture a suitable cell line.

-

Resuspend the cells in the appropriate buffer or medium.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulate LTB4 production by adding calcium ionophore A23187 (e.g., 5 µM).

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding a suitable solvent (e.g., methanol) or by placing the samples on ice.

-

Separate the cells from the supernatant by centrifugation.

-

Quantify the LTB4 in the supernatant using an ELISA kit or by HPLC.

-

Evaluate the dose-dependent inhibition of LTB4 production by this compound.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory agents due to its dual inhibitory action on both the prostaglandin and leukotriene pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Its selectivity over COX enzymes suggests a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this promising compound.

References

CAY10589 (CAS Number: 1077626-52-8): A Technical Guide for Researchers

An In-depth Examination of a Dual mPGES-1 and 5-LO Inhibitor for Inflammation and Pain Research

CAY10589 is a potent small molecule inhibitor that has garnered significant interest within the scientific community for its dual inhibitory action against two key enzymes in the arachidonic acid cascade: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This unique pharmacological profile makes it a valuable tool for researchers investigating the complex signaling pathways involved in inflammation, pain, and various inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information and Properties

This compound, with the formal name 2-[[4-[([1,1'-biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]-octanoic acid, is a crystalline solid at room temperature. For experimental use, it is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers, and for such applications, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1077626-52-8 | [1] |

| Molecular Formula | C₂₅H₂₈ClN₃O₂S | [1] |

| Molecular Weight | 470.0 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Crystalline solid | [1] |

| Storage | -20°C | [1] |

| Solubility (Ethanol) | ~10 mg/mL | [1] |

| Solubility (DMSO) | ~20 mg/mL | [1] |

| Solubility (DMF) | ~20 mg/mL | [1] |

| Solubility (DMSO:PBS (pH 7.2) 1:1) | ~0.5 mg/mL | [1] |

Mechanism of Action: Dual Inhibition of mPGES-1 and 5-LO

This compound exerts its biological effects by simultaneously inhibiting two critical enzymes involved in the biosynthesis of pro-inflammatory lipid mediators:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is the terminal synthase in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[2]

-

5-Lipoxygenase (5-LO): This enzyme initiates the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases.[3]

By targeting both of these enzymes, this compound effectively reduces the production of both PGE2 and leukotrienes, offering a multi-pronged approach to mitigating inflammatory responses.[3]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

| mPGES-1 | 0.4 µM | [4] |

| 5-Lipoxygenase (5-LO) | 0.3 µM | [5] |

Notably, this compound exhibits selectivity for mPGES-1 and 5-LO, with only minor effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) at higher concentrations.[4] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes.

Signaling Pathways

This compound intervenes in the arachidonic acid signaling cascade. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by various enzymes to produce a range of bioactive lipids, including prostaglandins and leukotrienes.

The products of the reactions catalyzed by mPGES-1 and 5-LO, namely PGE2 and leukotrienes, exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding initiates downstream signaling cascades that ultimately lead to the physiological and pathological effects associated with inflammation.

Prostaglandin E2 (PGE2) Receptor Signaling

PGE2 mediates its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[6][7][8] These receptors are coupled to different G proteins and activate distinct downstream signaling pathways.[6][7][8]

Leukotriene Receptor Signaling

Leukotrienes are categorized into two main classes: Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipids mediate their effects through their respective receptors, BLT and CysLT receptors.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following are representative methodologies for in vitro and in vivo studies.

In Vitro Assay for mPGES-1 and 5-LO Inhibition

This protocol is adapted from the methodologies described in the primary literature for assessing the inhibitory potential of compounds on mPGES-1 and 5-LO.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for mPGES-1 and 5-LO.

Materials:

-

This compound

-

Human recombinant mPGES-1 or cell microsomes containing mPGES-1

-

Human recombinant 5-LO or neutrophil homogenates

-

Prostaglandin H2 (PGH₂)

-

Arachidonic acid

-

Glutathione (GSH)

-

Enzyme buffer (e.g., potassium phosphate buffer)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

-

ELISA or LC-MS/MS system for quantification of PGE2 and leukotriene products

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare solutions of PGH₂ (for mPGES-1 assay) and arachidonic acid (for 5-LO assay) in an appropriate solvent.

-

-

mPGES-1 Inhibition Assay:

-

In a microplate, add the enzyme buffer, GSH, and the diluted this compound or vehicle (DMSO).

-

Add the human recombinant mPGES-1 or cell microsomes.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C).

-

Initiate the reaction by adding the substrate, PGH₂.

-

Incubate for a specific time (e.g., 1 minute) at a controlled temperature (e.g., on ice).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using ELISA or LC-MS/MS.

-

-

5-LO Inhibition Assay:

-

In a microplate, add the enzyme buffer, calcium chloride, and the diluted this compound or vehicle (DMSO).

-

Add the human recombinant 5-LO or neutrophil homogenates.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a mixture of methanol and acetonitrile).

-

Quantify the amount of 5-LO products (e.g., LTB4 and cysteinyl leukotrienes) using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

In Vivo Model of Inflammation: Zymosan-Induced Peritonitis in Mice

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

Objective: To assess the ability of this compound to reduce inflammatory cell infiltration and the production of inflammatory mediators in vivo.

Animals:

-

Male mice (e.g., C57BL/6), 8-10 weeks old.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Zymosan A from Saccharomyces cerevisiae

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Tools for intraperitoneal injection and peritoneal lavage

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

-

Drug Administration:

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a specific time point before the inflammatory challenge (e.g., 1 hour).

-

-

Induction of Peritonitis:

-

Inject zymosan A (e.g., 1 mg in 0.5 mL of PBS) intraperitoneally into each mouse to induce peritonitis.

-

-

Sample Collection:

-

At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting a known volume of cold PBS into the peritoneal cavity and then collecting the fluid.

-

-

Analysis of Peritoneal Lavage Fluid:

-

Cell Count: Determine the total number of inflammatory cells (e.g., neutrophils) in the lavage fluid using a hemocytometer or an automated cell counter.

-

Mediator Quantification: Centrifuge the lavage fluid to pellet the cells. Use the supernatant to quantify the levels of PGE2 and leukotrienes using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Compare the total inflammatory cell counts and the levels of inflammatory mediators between the different treatment groups.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

-

Conclusion

This compound is a valuable and selective research tool for investigating the roles of mPGES-1 and 5-LO in health and disease. Its dual inhibitory activity provides a powerful approach to modulate the production of key pro-inflammatory lipid mediators. The information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in a research setting, enabling scientists to further elucidate the complex mechanisms of inflammation and to explore novel therapeutic strategies for a wide range of inflammatory conditions. As with any experimental compound, researchers should carefully consult the primary literature and safety data sheets before use.

References

- 1. pnas.org [pnas.org]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Grand Challenges in Pharmacotherapy of Inflammation for the First Decades of the 21st Century [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

CAY10589 for Inflammation Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10589 is a potent small molecule inhibitor with a dual mechanism of action, targeting two key enzymes in the inflammatory cascade: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). By simultaneously blocking the synthesis of prostaglandin E2 (PGE2) and leukotrienes (LTs), this compound offers a promising tool for investigating the roles of these lipid mediators in a wide range of inflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use in inflammation research, and visualizations of the relevant signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Eicosanoids, a class of lipid mediators derived from arachidonic acid, are central to the inflammatory process. Among these, prostaglandin E2 (PGE2) and leukotrienes are potent pro-inflammatory molecules that contribute to vasodilation, increased vascular permeability, pain, and fever.

This compound is a dual inhibitor that targets the terminal enzymes responsible for the synthesis of PGE2 and leukotrienes, making it a valuable pharmacological tool to dissect the intricate roles of these pathways in inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting two key enzymes:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). The expression of mPGES-1 is often upregulated at sites of inflammation.

-

5-Lipoxygenase (5-LO): This enzyme initiates the biosynthesis of leukotrienes from arachidonic acid.

By inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the production of two major classes of pro-inflammatory lipid mediators.[1] This dual inhibition may offer a synergistic anti-inflammatory effect compared to single-target agents.

Quantitative Data

The inhibitory activity of this compound against its primary targets and other related enzymes has been characterized in cell-free assays.

| Target Enzyme | IC50 Value | Notes |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 1.3 µM | Dual inhibitor.[1] |

| 5-Lipoxygenase (5-LO) | 1.0 µM | Dual inhibitor.[1] |

| Cyclooxygenase-1 (COX-1) | 34% inhibition at 10 µM | Minor effect at higher concentrations.[1] |

| Cyclooxygenase-2 (COX-2) | 38.8% inhibition at 10 µM | Minor effect at higher concentrations.[1] |

Signaling Pathways

The inhibition of PGE2 and leukotriene synthesis by this compound impacts downstream signaling pathways that are crucial for the inflammatory response, primarily the NF-κB and MAPK pathways.

By reducing the levels of PGE2 and leukotrienes, this compound modulates the activation of their respective receptors, the E-prostanoid (EP) receptors and the leukotriene (BLT) receptors. This, in turn, affects downstream signaling cascades.

Experimental Protocols

The following protocols are provided as detailed templates for utilizing this compound in inflammation research. Researchers should adapt these protocols to their specific experimental systems and requirements.

In Vitro mPGES-1 Enzyme Activity Assay

This cell-free assay measures the direct inhibitory effect of this compound on mPGES-1 activity.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

This compound

-

DMSO (for dissolving this compound)

-

Stop solution (e.g., a solution containing a stable prostaglandin analogue and a reducing agent)

-

PGE2 ELISA kit

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

-

In a microplate, add the assay buffer, GSH, and the diluted this compound or vehicle (DMSO).

-

Add the recombinant mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate the reaction for a defined period (e.g., 1-2 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of mPGES-1 activity for each concentration of this compound and determine the IC50 value.

In Vitro 5-Lipoxygenase (5-LO) Cell-Based Assay

This assay measures the ability of this compound to inhibit 5-LO activity in intact cells.

Materials:

-

A suitable cell line expressing 5-LO (e.g., human neutrophils, HL-60 cells)

-

Cell culture medium

-

This compound

-

DMSO

-

Calcium ionophore (e.g., A23187)

-

Arachidonic acid

-

Leukotriene B4 (LTB4) ELISA kit

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with calcium ionophore and arachidonic acid to induce leukotriene synthesis.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Pellet the cells by centrifugation and collect the supernatant.

-

Measure the concentration of LTB4 in the supernatant using an LTB4 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of LTB4 production for each concentration of this compound and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic in vivo model of acute inflammation to assess the anti-inflammatory efficacy of this compound.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

This compound

-

Vehicle (e.g., a solution of DMSO and saline)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.

NF-κB Reporter Assay

This assay can be used to determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.

Materials:

-

A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Cell culture medium

-

This compound

-

DMSO

-

An inflammatory stimulus to activate NF-κB (e.g., TNF-α or LPS)

-

Luciferase assay reagent

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the inflammatory stimulus (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Calculate the percent inhibition of NF-κB activation for each concentration of this compound.

Conclusion

This compound represents a valuable research tool for investigating the complex roles of PGE2 and leukotrienes in inflammation. Its dual inhibitory mechanism provides a powerful approach to modulate these key inflammatory pathways. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a variety of in vitro and in vivo models of inflammation, ultimately contributing to a better understanding of inflammatory diseases and the development of novel therapeutic strategies.

References

CAY10589: A Technical Guide to Its Inhibition of the Leukotriene Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CAY10589 and its role as an inhibitor of the leukotriene biosynthetic pathway. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This compound is a dual inhibitor, targeting both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), a critical enzyme in the initial step of leukotriene synthesis. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, provides detailed experimental protocols for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the Leukotriene Pathway

Leukotrienes are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2 (PLA2). The biosynthesis of leukotrienes is primarily carried out by leukocytes, such as neutrophils, eosinophils, basophils, mast cells, and macrophages.[1][2] The pathway can be broadly divided into two main branches, leading to the formation of leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3]

The initial and rate-limiting step is the oxidation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then converted to the unstable epoxide, leukotriene A4 (LTA4).[4] This process requires the presence of the 5-lipoxygenase-activating protein (FLAP), which facilitates the interaction between arachidonic acid and 5-LOX at the nuclear membrane.[5][6]

From LTA4, the pathway diverges:

-

Leukotriene B4 (LTB4) Synthesis: LTA4 is hydrolyzed by LTA4 hydrolase to form LTB4, a potent chemoattractant for neutrophils and other leukocytes.[7][8]

-

Cysteinyl Leukotriene (cys-LT) Synthesis: LTA4 is conjugated with glutathione by LTC4 synthase to form LTC4. LTC4 is then sequentially metabolized to LTD4 and LTE4.[3][4] The cysteinyl leukotrienes are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[9]

This compound: Mechanism of Action

This compound is a potent small molecule that functions as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). Its inhibitory effect on 5-LOX directly curtails the production of all downstream leukotrienes by blocking the initial conversion of arachidonic acid to LTA4. This upstream inhibition makes it an effective modulator of leukotriene-mediated inflammation.

Quantitative Data for this compound

The inhibitory potency of this compound against key enzymes in the eicosanoid pathway has been determined through various in vitro assays. The following table summarizes the available quantitative data.

| Target Enzyme | Inhibitory Concentration (IC50) | Assay Type |

| 5-Lipoxygenase (5-LOX) | 1.0 µM | Cell-free assay |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 1.3 µM | Cell-free assay |

Data sourced from commercially available information.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Figure 1: The Leukotriene Biosynthesis Pathway and the inhibitory action of this compound.

Figure 2: A representative experimental workflow for evaluating this compound's effect on leukotriene production.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established practices for assessing 5-LOX inhibition and leukotriene production.

Cell-Based Assay for 5-LOX Activity in Human Neutrophils

This protocol describes a method to measure the inhibitory effect of this compound on the production of leukotrienes in intact human neutrophils stimulated with a calcium ionophore.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Calcium Ionophore A23187

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Methanol, HPLC grade

-

Internal standards (e.g., LTB4-d4, LTC4-d4)

-

Solid Phase Extraction (SPE) cartridges

-

UPLC-MS/MS system

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.

-

Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) for 15 minutes at 37°C.

-

Cell Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 2.5 µM.[10]

-

Incubation: Incubate the cell suspension for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standards.

-

Leukotriene Extraction:

-

Centrifuge the samples to pellet the cell debris.

-

Acidify the supernatant to pH 3-4 with formic acid.

-

Apply the acidified supernatant to a pre-conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove impurities.

-

Elute the leukotrienes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample onto a UPLC-MS/MS system equipped with a C18 column.[7]

-

Use a gradient elution program to separate the different leukotrienes.

-

Detect and quantify LTB4, LTC4, and other metabolites using multiple reaction monitoring (MRM) in negative ion mode.[11]

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the internal standards.

-

Calculate the concentration of each leukotriene in the samples.

-

Determine the IC50 value for this compound inhibition of LTB4 and LTC4 production by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell-Free 5-LOX Inhibition Assay

This protocol outlines a method to directly assess the inhibitory effect of this compound on the enzymatic activity of purified 5-LOX.

Materials:

-

Recombinant human 5-LOX enzyme

-

This compound

-

Arachidonic acid

-

Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)

-

Spectrophotometer or fluorometer

-

Commercially available 5-LOX inhibitor screening kits can also be utilized.[12][13]

Procedure:

-

Reagent Preparation: Prepare a working solution of 5-LOX enzyme in the assay buffer. Prepare serial dilutions of this compound and the arachidonic acid substrate.

-

Enzyme and Inhibitor Incubation: In a microplate, add the 5-LOX enzyme solution to wells containing different concentrations of this compound or vehicle. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

Signal Detection:

-

Spectrophotometric Method: Measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the lipoxygenase products.

-

Fluorometric Method: Use a fluorescent probe that reacts with the hydroperoxide products to generate a fluorescent signal (e.g., Ex/Em = 500/536 nm).[12]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion

This compound is a valuable research tool for investigating the role of the leukotriene pathway in various physiological and pathological processes. Its dual inhibitory action on 5-LOX and mPGES-1 provides a comprehensive approach to blocking the production of key pro-inflammatory mediators. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to effectively study the biological effects of this compound and similar compounds, ultimately contributing to the development of novel anti-inflammatory therapeutics.

References

- 1. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Unraveling cysteinyl leukotrienes and their receptors in inflammation through the brain-gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and chronic suppression of leukotriene B4 synthesis ex vivo in neutrophils from patients with rheumatoid arthritis beginning treatment with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. abcam.com [abcam.com]

CAY10589: A Technical Guide to a Dual mPGES-1 and 5-LO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10589 is a potent small molecule inhibitor that has garnered significant interest within the scientific community for its dual-action mechanism targeting two key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This technical guide provides a comprehensive overview of the discovery, development, and methodologies associated with this compound, intended to serve as a valuable resource for researchers in inflammation, immunology, and drug development. The document details the compound's mechanism of action, summarizes its in vitro and in vivo activities, and provides established experimental protocols for its evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The eicosanoid family of signaling molecules, which includes prostaglandins and leukotrienes, are central mediators of inflammation.

This compound, a derivative of pirinixic acid, emerged from research aimed at developing dual inhibitors of both the prostaglandin and leukotriene biosynthetic pathways. The rationale behind this approach is that simultaneous inhibition of both pathways may offer superior therapeutic efficacy and a better safety profile compared to single-target agents like traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

Discovery and Synthesis

This compound, with the chemical name 2-[[4-[([1,1'-biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]-octanoic acid, was identified through targeted structural modifications of the pirinixic acid scaffold. The key innovation involved the substitution of the 2,3-dimethylaniline group with a biphenyl-4-yl-methane-amino residue and the introduction of an n-octanoic acid chain, which resulted in potent dual inhibition of mPGES-1 and 5-LO.

While the specific, detailed synthesis protocol for this compound is found within specialized literature, the general synthetic scheme for related pirinixic acid derivatives involves a multi-step process. A plausible synthetic route is outlined below.

General Synthetic Pathway

The synthesis of this compound and its analogs typically involves the condensation of a substituted pyrimidine core with appropriate amine and thiol-containing side chains. The process can be conceptualized as follows:

-

Formation of the Dichloropyrimidine Core: The synthesis often starts with a commercially available dichloropyrimidine derivative.

-

Nucleophilic Substitution with the Amine: The first key reaction is a nucleophilic aromatic substitution where one of the chlorine atoms on the pyrimidine ring is displaced by the desired amine, in this case, (1,1'-biphenyl)-4-ylmethanamine. This reaction is typically carried out in the presence of a base.

-

Thiol Addition: The second chlorine atom is subsequently substituted by the thiol-containing octanoic acid derivative, 2-mercaptooctanoic acid. This step is also typically performed in the presence of a base to facilitate the nucleophilic attack of the thiolate.

-

Purification: The final product is then purified using standard techniques such as column chromatography and recrystallization to yield the desired compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid cascade:

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is the terminal synthase in the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator involved in pain, fever, and swelling. mPGES-1 is often upregulated at sites of inflammation.

-

5-Lipoxygenase (5-LO): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators that contribute to bronchoconstriction, chemotaxis, and increased vascular permeability.

By dually inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the production of both PGE2 and leukotrienes, thereby targeting multiple pathways of the inflammatory response.

Signaling Pathway

The following diagram illustrates the position of mPGES-1 and 5-LO in the arachidonic acid signaling pathway and the inhibitory action of this compound.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| mPGES-1 | 1.3[1] |

| 5-LO | 1.0[1] |

Table 2: Selectivity Profile of this compound

| Target Enzyme | Inhibition at 10 μM |

| COX-1 | 34%[1] |

| COX-2 | 38.8%[1] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1077626-52-8 |

| Molecular Formula | C25H28ClN3O2S |

| Molecular Weight | 470.0 g/mol |

| Formal Name | 2-[[4-[([1,1'-biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]-octanoic acid |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro Enzyme Inhibition Assays

This assay measures the ability of this compound to inhibit the conversion of PGH2 to PGE2 by recombinant mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

This compound and other test compounds

-

Stop solution (e.g., a solution of a stannous chloride in a non-polar solvent)

-

PGE2 EIA kit

Protocol:

-

Prepare a reaction mixture containing the assay buffer, GSH, and recombinant mPGES-1 enzyme.

-

Add this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 4°C).

-

Initiate the reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 seconds at room temperature).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive PGE2 Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of mPGES-1 activity for each concentration of this compound and determine the IC50 value.

This assay determines the inhibitory effect of this compound on the activity of 5-LO.

Materials:

-

Recombinant human 5-LO or a cell lysate containing 5-LO

-

Arachidonic acid (substrate)

-

Calcium chloride

-

ATP

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound and other test compounds

-

Leukotriene B4 (LTB4) EIA kit or method for detecting other 5-LO products

Protocol:

-

Prepare a reaction mixture containing the assay buffer, calcium chloride, ATP, and the 5-LO enzyme source.

-

Add this compound or vehicle control to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction for a specific time and temperature (e.g., 10 minutes at 37°C).

-

Stop the reaction (e.g., by adding a cold organic solvent).

-

Measure the production of 5-LO products, such as LTB4, using a specific EIA kit or by HPLC.

-

Calculate the percent inhibition of 5-LO activity and determine the IC50 value.

Cell-Based Assays

This assay evaluates the ability of this compound to inhibit the production of PGE2 and leukotrienes in a cellular context.

Materials:

-

A suitable cell line (e.g., A549 human lung carcinoma cells, or primary immune cells like macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or calcium ionophore A23187)

-

This compound

-

PGE2 and LTB4 EIA kits

Protocol:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce the production of eicosanoids.

-

Incubate the cells for an appropriate time period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of PGE2 and LTB4 in the supernatants using specific EIA kits.

-

Determine the effect of this compound on eicosanoid production and calculate IC50 values if applicable.

In Vivo Anti-Inflammatory Model

This is a widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

Mice (e.g., C57BL/6 or BALB/c)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline

-

This compound formulation for in vivo administration (e.g., in a vehicle like carboxymethylcellulose)

-

Phosphate-buffered saline (PBS) containing EDTA

-

FACS buffer

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

-

EIA kits for PGE2 and LTB4

Protocol:

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

Induce peritonitis by intraperitoneal injection of a sterile zymosan suspension.

-

At a specific time point after zymosan injection (e.g., 4 or 24 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS-EDTA into the peritoneal cavity.

-

Collect the peritoneal lavage fluid and determine the total number of infiltrating cells.

-

Analyze the cell populations in the lavage fluid by flow cytometry using specific cell surface markers to quantify neutrophils, macrophages, and other immune cells.

-

Measure the levels of PGE2 and LTB4 in the cell-free supernatant of the lavage fluid using EIA kits.

-

Evaluate the effect of this compound on inflammatory cell recruitment and eicosanoid production in the peritoneal cavity.

Figure 2: Workflow for the zymosan-induced peritonitis model.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory agents due to its dual inhibitory action on mPGES-1 and 5-LO. This technical guide has provided a detailed overview of its discovery, mechanism of action, and the experimental methodologies crucial for its evaluation. The data presented underscores its potential as a valuable research tool for investigating the roles of prostaglandins and leukotrienes in health and disease, and as a lead compound for the development of novel anti-inflammatory therapeutics. Further research into its pharmacokinetic and toxicological profile will be essential for its potential translation into clinical applications.

References

CAY10589: A Technical Guide to its Dual Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10589 has emerged as a significant small molecule inhibitor, demonstrating a dual inhibitory mechanism with potential therapeutic applications in inflammatory diseases. This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its simultaneous inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This document outlines the quantitative data supporting its inhibitory activity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Inflammatory processes are complex biological responses involving a network of signaling molecules. Among the key players are prostaglandins and leukotrienes, lipid mediators derived from the arachidonic acid cascade. Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, and its synthesis is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1). Concurrently, the 5-lipoxygenase (5-LO) pathway leads to the production of leukotrienes, which are potent pro-inflammatory mediators. The dual inhibition of both mPGES-1 and 5-LO presents a promising therapeutic strategy for a more comprehensive blockade of pro-inflammatory signaling pathways. This compound, a pirinixic acid derivative, has been identified as a potent dual inhibitor of these two key enzymes. This guide details the scientific evidence and methodologies used to validate mPGES-1 and 5-LO as the molecular targets of this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets, as well as its selectivity over related enzymes, has been quantified through a series of in vitro assays. The following table summarizes the key quantitative data from these validation studies.

| Target Enzyme | Assay Type | IC50 Value (μM) | Selectivity Notes |

| Microsomal Prostaglandin E synthase-1 (mPGES-1) | Cell-free assay | 1.3 | - |

| 5-Lipoxygenase (5-LO) | Cell-free assay | 1.0 | - |

| Cyclooxygenase-1 (COX-1) | - | > 10 | Significantly less pronounced inhibition |

| Cyclooxygenase-2 (COX-2) | - | > 10 | Significantly less pronounced inhibition |

Signaling Pathway

This compound exerts its effects by intervening in the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane. Subsequently, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound simultaneously targets key enzymes in both of these branches.

Experimental Protocols

The validation of this compound's targets involved a series of robust biochemical and cell-based assays. The following are detailed methodologies for the key experiments performed.

Determination of mPGES-1 Inhibition

Objective: To quantify the inhibitory effect of this compound on mPGES-1 activity in a cell-free system.

Materials:

-

Microsomal preparations from IL-1β-stimulated A549 cells (source of mPGES-1)

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Glutathione (GSH)

-

Enzyme-linked immunosorbent assay (EIA) kit for PGE2 quantification

Procedure:

-

Microsomal protein (10 µg) was pre-incubated with this compound or vehicle control for 15 minutes at 4°C.

-

The reaction was initiated by the addition of PGH2 (10 µM) and GSH (1 mM).

-

The mixture was incubated for 60 seconds at room temperature.

-

The reaction was terminated by the addition of a stop solution (1 M HCl).

-

The amount of PGE2 produced was quantified using a specific EIA kit according to the manufacturer's instructions.

-

IC50 values were calculated from the concentration-response curves.

Determination of 5-LO Inhibition

Objective: To measure the inhibitory activity of this compound against purified 5-LO.

Materials:

-

Recombinant human 5-LO

-

Arachidonic acid (substrate)

-

This compound

-

Calcium chloride (CaCl2)

-

Adenosine triphosphate (ATP)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Purified 5-LO was pre-incubated with this compound or vehicle control for 10 minutes at 4°C in the presence of CaCl2 (2 mM).

-

The reaction was initiated by the addition of arachidonic acid (20 µM) and ATP (0.5 mM).

-

The mixture was incubated for 10 minutes at 37°C.

-

The reaction was stopped by the addition of methanol.

-

The formation of 5-LO products (e.g., 5-HETE, LTB4) was analyzed by RP-HPLC.

-

IC50 values were determined from the dose-dependent inhibition of product formation.

Cellular Assay for PGE2 and Leukotriene Production

Objective: To assess the ability of this compound to inhibit the production of PGE2 and leukotrienes in intact cells.

Materials:

-

A549 human lung carcinoma cells

-

Interleukin-1β (IL-1β)

-

A23187 (calcium ionophore)

-

This compound

-

EIA kits for PGE2 and leukotriene quantification

Procedure:

-

A549 cells were seeded in culture plates and grown to confluence.

-

Cells were pre-incubated with this compound or vehicle for 30 minutes.

-

For PGE2 production, cells were stimulated with IL-1β (1 ng/mL) for 24 hours.

-

For leukotriene production, cells were stimulated with A23187 (5 µM) for 15 minutes.

-

The cell culture supernatants were collected.

-

The concentrations of PGE2 and leukotrienes in the supernatants were measured using specific EIA kits.

-

The inhibitory effect of this compound was calculated relative to the vehicle-treated control.

Target Validation Workflow

The process of validating the dual targets of this compound followed a logical progression from initial screening to cellular confirmation. This workflow ensures a comprehensive evaluation of the compound's mechanism of action.

Conclusion

Methodological & Application

Application Notes and Protocols for CAY10589 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design using CAY10589, a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a starting point for investigating the anti-inflammatory effects of this compound in a preclinical setting.

Introduction

This compound is a potent dual inhibitor of two key enzymes in the inflammatory cascade: mPGES-1 and 5-LO.[1] mPGES-1 is the terminal synthase responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. 5-LO is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By simultaneously inhibiting both pathways, this compound has the potential for broad-spectrum anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. These protocols are designed to facilitate the in vivo evaluation of this compound's efficacy in a relevant animal model of acute inflammation.

Mechanism of Action Signaling Pathway